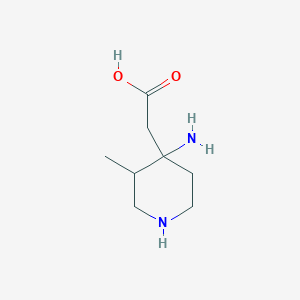

2-(4-Amino-3-methylpiperidin-4-yl)acetic acid

Description

Properties

Molecular Formula |

C8H16N2O2 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

2-(4-amino-3-methylpiperidin-4-yl)acetic acid |

InChI |

InChI=1S/C8H16N2O2/c1-6-5-10-3-2-8(6,9)4-7(11)12/h6,10H,2-5,9H2,1H3,(H,11,12) |

InChI Key |

VBFIMGUGVIMXGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCCC1(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Amino-3-methylpiperidine Precursors

A key intermediate is the 4-amino-3-methylpiperidine, which can be prepared by:

- Starting from 1-substituted-piperidin-4-one derivatives, followed by reductive amination with ammonia or amines to introduce the amino group at the 4-position.

- Methyl substitution at the 3-position can be introduced via alkylation reactions or starting from a suitably substituted piperidinone.

One documented method involves refluxing a 1-substituted-piperidin-4-one with phenylamine and acetic acid in toluene under Dean-Stark conditions to remove water, followed by purification steps such as filtration through neutral alumina and distillation under reduced pressure. This yields pure piperidinyl derivatives suitable for further modification.

Representative Preparation Method

A general procedure adapted from related piperidine-acetic acid syntheses is as follows:

- Step 1: Preparation of 4-amino-3-methylpiperidine by reductive amination of 3-methylpiperidin-4-one with ammonia or an amine source under reflux in toluene with acetic acid as catalyst.

- Step 2: Alkylation of the 4-amino-3-methylpiperidine with ethyl bromoacetate in a suitable solvent (e.g., acetonitrile or DMF) under basic conditions to form the ester intermediate.

- Step 3: Hydrolysis of the ester intermediate under acidic or basic conditions to yield 2-(4-amino-3-methylpiperidin-4-yl)acetic acid.

- Step 4: Purification by crystallization or chromatography.

Reaction Conditions and Optimization

- The reductive amination step typically requires reflux temperatures (~110°C) and removal of water to drive the equilibrium toward product formation.

- Alkylation reactions are carried out under anhydrous conditions to prevent side reactions.

- Hydrolysis is carefully controlled to avoid decomposition; mild acidic or basic conditions at moderate temperatures (e.g., 40–60°C) are preferred.

- Purification steps such as alumina filtration and vacuum distillation enhance product purity.

Data Tables Summarizing Key Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reductive amination | 3-methylpiperidin-4-one, ammonia, acetic acid, toluene | Reflux (~110°C) | 2–3 hours | 75–85 | Dean-Stark trap used to remove water |

| Alkylation | 4-amino-3-methylpiperidine, ethyl bromoacetate, base (e.g., K2CO3) | 50–70°C | 4–6 hours | 70–80 | Anhydrous conditions required |

| Hydrolysis | Ester intermediate, HCl or NaOH solution | 40–60°C | 2–4 hours | 80–90 | Mild conditions to prevent degradation |

| Purification | Alumina filtration, vacuum distillation | Ambient to 60°C | Variable | — | Ensures high purity |

Research Outcomes and Characterization

- The final compound is typically characterized by NMR spectroscopy, showing characteristic signals for the piperidine ring protons, methyl substituent, and the acetic acid methylene group.

- High-performance liquid chromatography (HPLC) confirms purity, often exceeding 95%.

- Mass spectrometry and elemental analysis support molecular formula confirmation.

- The compound is stable under standard storage conditions, but care is taken to avoid moisture and light exposure to prevent degradation.

Summary of Literature and Patent Insights

- While direct literature on this compound is limited, analogous compounds and synthetic routes provide a robust framework for its preparation.

- Patents on related amino-acetic acid derivatives emphasize the importance of controlled temperature, solvent choice, and reagent purity to optimize yield and stability.

- Academic research highlights the use of substituted piperidinones and reductive amination for preparing key intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-methylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-(4-Amino-3-methylpiperidin-4-yl)acetic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-methylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs of 2-(4-amino-3-methylpiperidin-4-yl)acetic acid, highlighting substituent variations and molecular properties:

Key Observations :

- Substituent Effects: The introduction of aryl groups (e.g., 4-cyanophenyl in ) enhances steric bulk and electronic properties, influencing binding affinity in biological targets. Methyl groups (e.g., 3,3-dimethyl in ) may improve metabolic stability.

- Functional Group Impact : The free carboxylic acid (as in the target compound) offers hydrogen-bonding capacity, critical for target engagement, while ester derivatives (e.g., ) are often prodrugs with better membrane permeability.

Insights :

- Reaction Efficiency : Yields vary significantly (39–65%) based on substituent reactivity and reaction time. Sterically hindered groups (e.g., Boc in ) reduce yields.

- Purification Challenges : Compounds like 9c require column chromatography due to polar byproducts, whereas simpler analogs (e.g., 9b) are isolated via pH-driven extraction .

Biological Activity

2-(4-Amino-3-methylpiperidin-4-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug design. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring with an amino group and an acetic acid moiety, which contributes to its biological activity. The structural formula can be represented as follows:

This configuration allows for various interactions with biological targets, enhancing its pharmacological potential.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. Its efficacy against different bacterial strains has been notable:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Bacillus subtilis | 8 µg/mL |

| Salmonella typhi | 64 µg/mL |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

The antifungal efficacy suggests that the compound could be a candidate for treating fungal infections .

The mechanism underlying the biological activity of this compound involves interaction with specific enzymes and receptors. Molecular docking studies have indicated strong binding affinities to various target proteins, including:

- DNA Gyrase : Binding energy of -4.5 Kcal/mol.

- Lanosterol 14-alpha demethylase : Binding energy of -7.4 Kcal/mol.

- KEAP1-NRF2 complex : Binding energy of -9.3 Kcal/mol.

These interactions suggest that the compound may inhibit key enzymatic pathways involved in microbial growth and survival .

Case Studies

A case study involving the use of this compound in a mouse model demonstrated its potential in reducing parasitemia in malaria-infected subjects. The study reported a reduction of approximately 30% at a dosage of 40 mg/kg, indicating its effectiveness in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.